molecular formula C19H19N3O4 B2452482 N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-46-6

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2452482
CAS RN: 898411-46-6
M. Wt: 353.378
InChI Key: RIPPETYRWSQJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been recognized for their significant antibacterial activity . They have been used to create numerous innovative antibacterial agents . This compound, with its furan-2-ylmethyl component, could potentially be used in the development of new antibacterial drugs.

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The compound could potentially be used in similar research, given its structural similarity.

EGFR Inhibitors

The same series of compounds mentioned above were found to exhibit potent anticancer activities against EGFR high-expressed cancer cell lines . This suggests that the compound could potentially be used as an EGFR inhibitor.

Antimicrobial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes antimicrobial activity, suggesting another potential application for this compound.

Antiviral Activity

Furan derivatives have also been recognized for their antiviral properties . This compound, with its furan-2-ylmethyl component, could potentially be used in the development of new antiviral drugs.

Antioxidant Activity

Furan derivatives have been found to exhibit antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.

Antifungal Activity

Furan-containing compounds have been found to exhibit antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal drugs.

Anti-inflammatory Activity

Furan derivatives have also been recognized for their anti-inflammatory properties . This compound, with its furan-2-ylmethyl component, could potentially be used in the development of new anti-inflammatory drugs.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-15-9-13(8-12-4-2-6-22(16(12)15)19(11)25)21-18(24)17(23)20-10-14-5-3-7-26-14/h3,5,7-9,11H,2,4,6,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPETYRWSQJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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